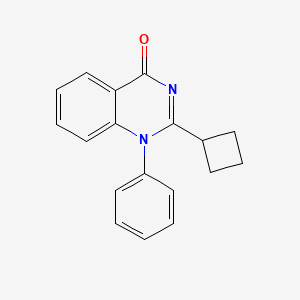

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry Research

The quinazolinone scaffold, a fused heterocyclic system of benzene (B151609) and pyrimidine (B1678525) rings, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets, resulting in a broad spectrum of pharmacological activities. proquest.comnih.gov The versatility of the quinazolinone core allows for structural modifications at various positions, which in turn modulates its biological effects. proquest.comresearchgate.net

Researchers have extensively demonstrated that derivatives of quinazolinone exhibit a diverse range of therapeutic properties. mdpi.comnih.gov These include anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, antiviral, and analgesic activities. nih.govnih.govwisdomlib.org The significance of this scaffold is further underscored by the existence of several clinically approved drugs that incorporate the quinazolinone moiety. nih.govbohrium.com The ongoing interest in these compounds is driven by the quest to develop new therapeutic agents with improved efficacy and reduced side effects for a multitude of diseases. nih.govresearchgate.net The stable yet reactive nature of the quinazolinone ring system makes it an ideal foundation for the design and synthesis of novel, biologically active molecules. researchgate.net

Table 1: Pharmacological Activities of the Quinazolinone Scaffold

| Pharmacological Activity | Description | Key Research Findings | Citations |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell growth and proliferation. | Quinazolinone derivatives have been shown to act as potent inhibitors of key targets in cancer therapy, such as Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| Anti-inflammatory | Reduction of inflammation. | Certain derivatives have demonstrated significant anti-inflammatory effects by targeting enzymes like COX-1 and COX-2, and inhibiting inflammatory mediators such as TNF-α and various interleukins. dnu.dp.uamdpi.com | dnu.dp.uamdpi.com |

| Antimicrobial | Inhibition of bacterial and fungal growth. | The scaffold is a key component in compounds designed to combat various pathogenic bacteria and fungi, including resistant strains. nih.govnih.govujpronline.com | nih.govnih.govujpronline.com |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have shown potent activity against both electroshock-induced and chemically-induced seizures. mdpi.com | mdpi.com |

| Antiviral | Inhibition of viral replication. | Research has indicated the potential of quinazolinone-based compounds in treating viral infections, including HIV. nih.govrsc.org | nih.govrsc.org |

| Analgesic | Pain relief. | Numerous quinazolinone derivatives have been synthesized and evaluated, showing significant pain-relieving properties in various experimental models. mdpi.com | mdpi.com |

Overview of Diverse Research Methodologies Applied to Quinazolinone Compounds

The investigation of quinazolinone derivatives employs a multidisciplinary approach, integrating synthetic chemistry, analytical characterization, biological evaluation, and computational modeling. nih.gov This comprehensive strategy allows for the rational design, efficient synthesis, and thorough assessment of novel compounds.

Synthetic Methodologies: A variety of synthetic strategies have been developed to construct the quinazolinone core and its derivatives. Traditional methods, such as the Niementowski reaction, involve heating anthranilic acid with formamide (B127407). mdpi.comacgpubs.org Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques. toho-u.ac.jp These include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which is efficient and reduces waste. toho-u.ac.jp

Metal-Catalyzed Synthesis: Catalysts based on copper and palladium are frequently used to facilitate the formation of C-N bonds, enabling the synthesis of complex quinazolinone derivatives under mild conditions. organic-chemistry.orgresearchgate.netresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Reactions: The use of microwave irradiation or ultrasound can significantly shorten reaction times and improve yields. ujpronline.comresearchgate.net

Analytical and Characterization Techniques: Once synthesized, the precise chemical structure of new quinazolinone derivatives must be confirmed. Standard analytical techniques are employed for this purpose, including:

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are routinely used to elucidate the molecular structure. nih.govresearchgate.netresearchgate.net

Biological and Computational Evaluation: To determine the therapeutic potential of newly synthesized compounds, a range of biological assays are conducted. In vitro cytotoxicity screening against various cancer cell lines is common for anticancer drug discovery. nih.govnih.gov Antimicrobial activity is assessed using methods like the disk diffusion method against different bacterial and fungal strains. researchgate.net

In recent years, computational studies have become an indispensable tool in the research of quinazolinone derivatives. researchgate.net These in silico methods include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a biological target, providing insights into its potential mechanism of action. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules, helping to assess the stability of the ligand-receptor complex over time. nih.gov

Table 2: Research Methodologies for Quinazolinone Compounds

| Methodology Type | Specific Technique | Purpose | Citations |

|---|---|---|---|

| Synthesis | Multicomponent Reactions | Efficient construction of complex molecules in a single step. | toho-u.ac.jp |

| Metal-Catalyzed Reactions (Cu, Pd) | Facilitates key bond formations under mild conditions. | organic-chemistry.orgresearchgate.net | |

| Microwave/Ultrasound-Assisted Synthesis | Accelerates reaction rates and increases yields. | ujpronline.comresearchgate.net | |

| Characterization | NMR Spectroscopy (¹H, ¹³C) | Determines the carbon-hydrogen framework of the molecule. | nih.govjst.vn |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to confirm molecular weight. | nih.govjst.vn | |

| FTIR Spectroscopy | Identifies functional groups present in the molecule. | nih.gov | |

| Evaluation | In Vitro Cytotoxicity Assays (e.g., MTT) | Measures the antiproliferative activity against cancer cell lines. | nih.govresearchgate.net |

| Antimicrobial Screening | Assesses activity against pathogenic bacteria and fungi. | nih.govresearchgate.net | |

| Molecular Docking | Predicts binding modes and interactions with biological targets. | nih.govnih.govresearchgate.net |

Specific Contextualization of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one within Current Research Initiatives

While extensive research exists for the broader quinazolinone class, specific academic studies focusing exclusively on this compound are not prominently featured in the reviewed literature. However, the compound's structure places it squarely within ongoing research initiatives focused on exploring the structure-activity relationships (SAR) of 1,2-disubstituted quinazolinones.

Research has shown that the nature of the substituents at the C-2 and N-1 positions of the quinazolinone ring is critical for determining biological activity. mdpi.comnih.gov A particularly relevant study investigated a series of 1-phenyl-4(1H)-quinazolinones and found that compounds with small cycloalkyl groups at the C-2 position exhibited potent anti-inflammatory activity. nih.gov Specifically, the 2-cyclopropyl-1-phenyl analog was identified as having optimal potency in carrageenin-induced paw edema tests. nih.gov

Table 3: Structural Comparison of Target Compound and Key Analog

| Compound | Structure | C-2 Substituent | N-1 Substituent | Reported Context/Activity | Citation |

|---|---|---|---|---|---|

| This compound | (Structure not available in sources) | Cyclobutyl | Phenyl | Subject of this article; positioned within SAR studies. |

| 2-Cyclopropyl-1-phenyl-4(1H)-quinazolinone | (Structure not available in sources) | Cyclopropyl | Phenyl | Demonstrated optimal anti-inflammatory potency. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-15-11-4-5-12-16(15)20(14-9-2-1-3-10-14)17(19-18)13-7-6-8-13/h1-5,9-13H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZCPUYVQXIUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Mechanism Elucidation for 2 Cyclobutyl 1 Phenylquinazolin 4 1h One

Established Synthetic Pathways for the 4(1H)-Quinazolinone Core Relevant to 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one

The construction of the 2,3-disubstituted quinazolinone framework, such as that of this compound, can be achieved by several synthetic routes. These methods often involve the initial formation of the quinazolinone ring followed by substitution, or the direct condensation of appropriately substituted precursors.

A common and versatile multi-step approach for synthesizing 4(3H)-quinazolinones begins with anthranilic acid or its derivatives. researchgate.netnih.gov For the target molecule, this compound, this pathway would likely involve the following key steps:

N-Acylation of Anthranilic Acid: Anthranilic acid is first acylated with cyclobutanecarbonyl chloride to form N-(cyclobutaneformyl)anthranilic acid.

Cyclization to Benzoxazinone (B8607429): The resulting N-acylated anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to yield 2-cyclobutyl-4H-3,1-benzoxazin-4-one. nih.gov

Reaction with an Amine: The benzoxazinone intermediate is subsequently reacted with aniline (B41778) to introduce the phenyl group at the N-1 position, leading to the formation of this compound. nih.gov

An alternative starting material is 2-aminobenzamide (B116534), which can be directly condensed with cyclobutanecarboxylic acid or its derivatives. This approach, known as the Niementowski quinazoline (B50416) synthesis, typically requires high temperatures. frontiersin.orgwikipedia.org Modifications to this method, such as the use of phosphorus trichloride (B1173362) in toluene, can facilitate the reaction between o-aminobenzoic acids and an amine to form 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. nih.gov

Another variation involves starting with isatoic anhydride, which can react with amines and other components to build the quinazolinone ring system. nih.gov

A general synthetic scheme for the multi-step synthesis is presented below:

Table 1: Key Intermediates in Multi-Step Synthesis

| Precursor | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| Anthranilic Acid | N-(cyclobutaneformyl)anthranilic acid | 2-Cyclobutyl-4H-3,1-benzoxazin-4-one | This compound |

| 2-Aminobenzamide | - | - | This compound |

| Isatoic Anhydride | - | - | This compound |

One-pot syntheses have gained significant attention due to their efficiency, reduced waste, and simplified procedures. researchgate.net For the synthesis of 2,3-disubstituted quinazolinones, a three-component reaction is often employed. In the context of this compound, this would involve the reaction of anthranilic acid, aniline, and cyclobutanecarboxaldehyde (B128957) in a single reaction vessel. This approach often utilizes a catalyst to drive the reaction to completion. researchgate.net

Copper-catalyzed one-pot sequential reactions have also been developed. For instance, the in-situ formation of a 2-halophenyl-quinazolin-4(3H)-one from anthranilamide and a 2-halobenzaldehyde can be followed by reaction with various nucleophiles. researchgate.net

Transition metal catalysis offers a powerful tool for the synthesis of quinazolinones, often under milder conditions and with higher efficiency than traditional methods. rsc.org Various metals, including copper, palladium, iron, and manganese, have been successfully employed. mdpi.comnih.govfrontiersin.org

Copper Catalysis: Copper catalysts are widely used for the synthesis of quinazolinones. researchgate.net For example, Cu(I) has been used to catalyze the condensation of 2-aminobenzamide and an aldehyde. mdpi.com Copper-catalyzed oxidative annulation of anilines, alkylamines, and aldehydes is another route to quinazolinones. mdpi.com A CuI/4-hydroxy-L-proline system has been reported for the coupling of N-substituted o-bromobenzamides with formamide (B127407) to yield 3-substituted quinazolinones. researchgate.net

Palladium Catalysis: Palladium catalysts are effective in various cross-coupling reactions to form the quinazolinone scaffold. researchgate.net

Iron Catalysis: Iron catalysts, being abundant and less toxic, are attractive for green chemistry applications. FeBr₂ has been used to catalyze the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com

Manganese Catalysis: Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-amino-benzylalcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines. nih.gov

Table 2: Comparison of Metal Catalysts in Quinazolinone Synthesis

| Catalyst | Precursors | Key Features |

|---|---|---|

| Copper (Cu) | 2-Aminobenzamide and aldehydes; Anilines, alkylamines, and aldehydes | Versatile, widely used, mild conditions. researchgate.netmdpi.com |

| Palladium (Pd) | Amidines and aryl halides | Effective for cross-coupling reactions. mdpi.com |

| Iron (Fe) | 2-Aminobenzyl alcohols and benzylamines | Abundant, low toxicity, aerobic conditions. mdpi.com |

| Manganese (Mn) | 2-Aminobenzyl alcohols and primary amides | Earth-abundant, used in ADC strategies. nih.gov |

To enhance reaction rates, improve yields, and promote greener synthetic methods, alternative energy sources like ultrasound and microwave irradiation have been applied to quinazolinone synthesis. ijsrch.comnih.gov

Ultrasound-Assisted Synthesis (UAS): Ultrasound irradiation can promote the synthesis of quinazolinone derivatives by accelerating the reaction through acoustic cavitation, which improves mass transfer and increases reaction rates. ijsrch.comtandfonline.com This method often leads to shorter reaction times and higher yields compared to conventional heating. tandfonline.com

Microwave-Assisted Synthesis (MWAS): Microwave heating has been shown to significantly reduce reaction times for quinazolinone synthesis, often from hours to minutes. frontiersin.orgresearchgate.netnih.gov The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be greatly improved using microwave irradiation. frontiersin.orgnih.gov Microwave-assisted one-pot, three-component reactions of anthranilic acid, an amine, and an orthoester have also been reported to be highly efficient. researchgate.net

These methods are particularly advantageous for their ability to rapidly generate libraries of compounds for screening purposes.

Mechanistic Investigations of Key Synthetic Transformations for Quinazolinones

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. The formation of the quinazolinone ring involves a series of bond-forming and bond-breaking steps, with the specific pathway depending on the chosen synthetic strategy.

Elucidation of Reaction Intermediates and Transition States

The mechanism of quinazolinone formation has been a subject of study, particularly for classical methods like the Niementowski synthesis and modern metal-catalyzed reactions.

For the Niementowski synthesis , it is proposed that the reaction between an anthranilic acid and an amide proceeds through the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. wikipedia.org Subsequent loss of a water molecule leads to ring closure and the formation of the quinazolinone ring. wikipedia.org

In metal-catalyzed reactions , the mechanism is often more complex and can involve several catalytic cycles. For instance, in copper-catalyzed syntheses, the reaction may proceed through a tandem process involving N-methylation, C(sp³)-H amination, and oxidation when using specific reagents. nih.gov In palladium-catalyzed reactions, the mechanism can involve N-arylation, followed by a base-promoted imine formation, electro-cyclization, and subsequent oxidation. mdpi.com

The reaction of anthranilamide with orthoamides has been shown to proceed through the formation of intermediate cationic electrophiles (alkoxymethylidene-N,N-dimethylammonium) via thermal elimination of an alkoxide from the orthoamide. rsc.org

Investigations into these mechanisms often employ a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to model transition states and reaction pathways.

Chemical Derivatization of the this compound Scaffold

The this compound scaffold presents multiple sites for chemical derivatization, allowing for the exploration of the chemical space and the development of analogs with potentially enhanced biological activities. These modifications can be broadly categorized into functionalization of the quinazolinone ring, alterations of the phenyl ring substituents, and variations at the cyclobutyl moiety.

Site-Specific Functionalization Strategies at the Quinazolinone Ring System

The quinazolinone ring system offers several positions for functionalization. The most accessible positions for electrophilic substitution, such as nitration or halogenation, are typically at the C-6 and C-8 positions of the benzo-fused ring. The presence of activating or deactivating groups on the N-phenyl ring can influence the regioselectivity of these reactions.

Furthermore, the nitrogen atom at position 3 can be a site for alkylation or acylation, although in the case of this compound, this position is already substituted with a phenyl group. However, in related quinazolinone systems, modifications at this position have been shown to significantly impact biological activity. nih.gov

Another approach to functionalization involves the annulation of additional rings onto the quinazolinone core. For example, pyrrolo[1,2-a]quinazoline derivatives have been synthesized through multi-component reactions, demonstrating the feasibility of building more complex structures from the basic quinazolinone scaffold. beilstein-journals.org

Modifications of the Phenyl Ring Substituents

The phenyl ring at the N-1 position is a prime site for introducing a wide variety of substituents to modulate the physicochemical properties of the molecule. Standard aromatic substitution reactions can be employed to introduce functional groups such as halogens, nitro groups, alkyl groups, and alkoxy groups. For instance, a closely related compound, 2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one, has been reported, highlighting the introduction of a fluorine atom at the para position of the phenyl ring. nih.gov

The introduction of different substituents on the phenyl ring can have a significant impact on the molecule's biological activity. For example, in a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, modification of the phenyl ring led to the discovery of potent antimitotic agents. nih.gov

Table 2: Examples of Phenyl Ring Modifications in Related Heterocyclic Systems

| Parent Compound | Modification | Resulting Compound |

| This compound | Fluorination at para-position | 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one nih.gov |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Introduction of a pyridinyl moiety | Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates nih.gov |

Variations at the Cyclobutyl Moiety

The cyclobutyl group at the C-2 position can also be modified, although this may require more complex synthetic strategies. One approach could involve the synthesis of the quinazolinone ring with a functionalized cyclobutyl precursor. For example, starting with a cyclobutanecarboxylic acid derivative bearing a hydroxyl or amino group would lead to a quinazolinone with a handle for further derivatization.

Alternatively, reactions targeting the cyclobutyl ring itself could be explored, such as radical halogenation, although selectivity might be an issue. The development of stereocontrolled methods for the synthesis of functionalized cyclobutanes offers another avenue for introducing diversity at this position. mdpi.com

Stereochemical Considerations in Synthesis and Derivatization

The synthesis of this compound does not inherently create any stereocenters. However, if the cyclobutyl ring or the phenyl ring is asymmetrically substituted, or if chiral catalysts are used in the synthesis, stereoisomers can arise.

The stereocontrolled synthesis of substituted cyclobutanes is an active area of research. mdpi.com For example, enantioselective organocatalyzed [2+2] cycloaddition reactions have been developed to produce optically active cyclobutane (B1203170) derivatives. mdpi.com Such methods could be employed to synthesize chiral cyclobutanecarboxylic acid precursors, which could then be used to construct enantiomerically pure this compound analogs. This would be particularly important if the biological target of the compound has a chiral binding pocket, where one enantiomer may exhibit significantly higher activity than the other.

Theoretical and Computational Chemistry Studies of 2 Cyclobutyl 1 Phenylquinazolin 4 1h One

Quantum Chemical Characterization and Electronic Properties

Quantum chemical methods are instrumental in characterizing the intrinsic properties of a molecule. For 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one, these studies reveal insights into its electronic nature, reactivity, and conformational preferences.

Electronic Structure and Charge Distribution Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for this compound provide a detailed picture of the electron density distribution across the molecule. This analysis is critical for identifying regions that are electron-rich or electron-deficient, which in turn helps in predicting the sites susceptible to electrophilic or nucleophilic attack.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrostatic potential of the molecule. For instance, the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are typically found to possess a partial negative charge, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the phenyl and cyclobutyl groups carry partial positive charges. This charge distribution is fundamental to the molecule's interaction with biological macromolecules.

Table 1: Hypothetical Calculated Atomic Charges for Selected Atoms of this compound using DFT (B3LYP/6-31G)*

| Atom | Charge (e) |

| O(carbonyl) | -0.55 |

| N(1) | -0.25 |

| N(3) | -0.30 |

| C(2) | +0.45 |

| C(4) | +0.50 |

Note: These values are illustrative and would be obtained from specific DFT calculations.

Molecular Orbital Theory and Reactivity Predictions (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For quinazolinone derivatives, this gap can be correlated with their biological activity, as a smaller gap may facilitate interaction with a biological target. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and would be determined through quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical for its biological function. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The cyclobutyl and phenyl rings can adopt various orientations relative to the quinazolinone core.

Computational methods are used to calculate the potential energy of these different conformations, generating a potential energy surface or landscape. The low-energy conformations represent the most stable and likely structures of the molecule. Understanding the preferred conformation is essential for designing molecules that fit into the binding site of a specific protein target. The rotational barriers between different conformations can also be calculated, providing information on the molecule's flexibility.

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein. These simulations are vital for predicting the binding affinity and mode of interaction, which are key determinants of a drug's efficacy.

Prediction of Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed with various protein targets known to be modulated by quinazolinone derivatives, such as kinases or polymerases. researchgate.netnih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the protein's binding pocket. For example, the carbonyl oxygen of the quinazolinone core might form a hydrogen bond with a donor group in the protein, while the phenyl ring could engage in hydrophobic or pi-stacking interactions. The cyclobutyl group, being a bulky and hydrophobic substituent, can also influence the binding affinity and selectivity.

Table 3: Hypothetical Predicted Interactions of this compound with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys745 | Hydrogen Bond (with C=O) | 2.9 |

| Leu844 | Hydrophobic | 3.8 |

| Phe856 | Pi-Pi Stacking (with phenyl ring) | 4.5 |

| Val726 | Hydrophobic (with cyclobutyl ring) | 4.1 |

Note: These interactions are illustrative and would be derived from specific molecular docking simulations.

In Silico Screening and Virtual Library Design for Quinazolinone Scaffolds

The quinazolinone scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. youtube.com In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Starting with the this compound scaffold, virtual libraries can be designed by systematically modifying the substituents at various positions. For example, the phenyl group could be replaced with other aromatic or heterocyclic rings, and the cyclobutyl group could be substituted with other alkyl or cycloalkyl groups. These virtual libraries can then be screened against one or more protein targets to identify derivatives with potentially improved activity and selectivity. This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. proquest.com

Binding Site Characterization and Interaction Profiling

The interaction of a ligand with its biological target is fundamental to its mechanism of action. For quinazolinone derivatives, computational studies have identified key interactions within the binding sites of various proteins, such as kinases and metalloproteinases. nih.govscispace.com Molecular docking simulations of related quinazolinone compounds have revealed the importance of specific types of interactions in achieving stable binding.

Although specific docking studies for this compound are not detailed in available literature, we can extrapolate the likely interaction profile based on its structural components: the quinazolinone core, the N1-phenyl group, and the C2-cyclobutyl group. The quinazolinone scaffold itself is known to participate in various non-covalent interactions. scispace.com

Key Interaction Potentials:

Hydrogen Bonding: The carbonyl oxygen at position 4 of the quinazolinone ring is a potential hydrogen bond acceptor, a common feature in the binding of quinazolinones to protein targets. scispace.com

Hydrophobic Interactions: The phenyl ring at the N1 position and the cyclobutyl group at the C2 position are expected to engage in hydrophobic and van der Waals interactions with nonpolar residues within a protein's binding pocket. The cyclobutyl moiety, in particular, can fit into small hydrophobic pockets, contributing to binding affinity.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic phenyl ring can form pi-pi stacking or T-shaped interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Additionally, pi-alkyl interactions between the phenyl ring and aliphatic side chains of amino acids are also plausible.

Based on studies of similar quinazolinone derivatives, a hypothetical interaction profile for this compound within a generic kinase binding site is presented below.

Table 1: Postulated Binding Interactions for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Carbonyl Oxygen (C4) | Backbone NH of hinge region residues |

| Hydrophobic | Cyclobutyl Group (C2) | Alanine, Valine, Leucine, Isoleucine |

| Pi-Pi Stacking | Phenyl Group (N1) | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals | Quinazolinone Core | Various lipophilic residues |

This table is a hypothetical representation based on studies of analogous quinazolinone compounds.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, providing insights into its conformational flexibility and the stability of its interactions with a binding partner. nih.gov For a molecule like this compound, MD simulations can predict its structural fluctuations in different environments and the robustness of its complex with a target protein.

Conformational Dynamics in Solution and Simulated Biological Environments

The conformational landscape of this compound is largely defined by the rotational freedom of the N1-phenyl and C2-cyclobutyl substituents relative to the rigid quinazolinone core. In an aqueous solution, the molecule would explore a range of conformations, with the orientation of the phenyl and cyclobutyl groups being a key variable.

Stability and Flexibility Analysis of Ligand-Protein Complexes

The stability of a ligand-protein complex is a critical factor for its potential biological activity. MD simulations are used to assess this stability by monitoring key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein can highlight regions of flexibility and identify which residues are most affected by ligand binding. Residues that show reduced fluctuation upon ligand binding are often key to the interaction. Conversely, the RMSF of the ligand's atoms can indicate which parts of the molecule are more mobile within the binding site.

While specific MD simulation data for this compound is not available, the table below presents typical RMSD values observed in MD simulations of stable small molecule-protein complexes, which can be considered as a benchmark for what would be expected for a stable complex involving this compound.

Table 2: Representative Stability Metrics from Molecular Dynamics Simulations

| Metric | System | Typical Value Range (Å) | Interpretation for a Stable Complex |

| RMSD | Ligand | 1.0 - 3.0 | Low deviation from the initial docked pose. |

| RMSD | Protein Backbone | 1.5 - 3.5 | The overall protein fold remains stable. |

| RMSF | Binding Site Residues | < 2.0 | Residues interacting with the ligand show reduced flexibility. |

| RMSF | Ligand Atoms | < 1.5 | The ligand maintains a stable conformation in the binding pocket. |

This table provides representative data from general molecular dynamics simulation studies of ligand-protein complexes and does not represent specific experimental results for this compound. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data published for the chemical compound This compound .

Therefore, an article detailing its biological activity, receptor binding, enzyme inhibition, and cellular pathway modulation as per the requested outline cannot be generated at this time. Scientific investigation into the specific properties and potential mechanisms of action for this particular molecule does not appear in the public domain.

Further research would be required to determine the in vitro and cellular effects of this compound to populate the detailed sections and subsections requested. Without such studies, any discussion of its affinity for receptors like EGFR or PARP-1, its enzyme inhibition kinetics, or its impact on cellular pathways would be speculative.

Biological Activity Research and Mechanistic Investigations of 2 Cyclobutyl 1 Phenylquinazolin 4 1h One Preclinical Focus

Cellular Pathway Modulation and Phenotypic Screening in Research Models

Investigation of Intracellular Signaling Cascades (e.g., PI3K, RAF kinase)

The anticancer effects of many quinazolinone derivatives are attributed to their ability to modulate key intracellular signaling pathways that control cell growth, proliferation, and survival. Among the most critical are the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.

While direct studies on 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one are not extensively detailed in publicly available literature, the broader class of quinazolinone compounds has been shown to interact with these cascades. For instance, some quinazoline-based molecules are potent inhibitors of protein kinases. nih.gov Idelalisib, a quinazoline (B50416) derivative, is a known inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ). mdpi.com Inhibition of the PI3K/Akt pathway can disrupt downstream signaling, leading to decreased cell proliferation and survival.

The Ras/Raf pathway is another crucial target. This cascade is central to transmitting signals from cell surface receptors to the nucleus to regulate gene expression. mdpi.com Inhibitors targeting components of this pathway, such as RAF kinases, are a cornerstone of targeted cancer therapy. mdpi.com The interaction of quinazolinone derivatives with this pathway suggests that they can interfere with the signaling that drives uncontrolled cell division. The effect of RAF inhibitors on downstream signaling, including the PI3K/Akt pathway, can be dependent on the mutational status of genes like BRAF and KRAS, indicating a complex cross-talk between these signaling networks.

Although specific data for this compound is pending, its structural similarity to other biologically active quinazolinones suggests it could potentially exert its effects through the modulation of such critical signaling pathways. Further investigation is required to elucidate its specific molecular targets within these cascades.

Cell Cycle Progression and Apoptosis Induction Studies in Cell Lines

A hallmark of effective anticancer agents is their ability to halt the cell cycle and induce programmed cell death, or apoptosis, in malignant cells. nih.gov Numerous quinazolinone derivatives have demonstrated potent capabilities in this regard across various cancer cell lines.

Cell Cycle Arrest: The cell cycle is a tightly regulated process with checkpoints that prevent damaged cells from dividing. researchgate.net Many therapeutic agents function by activating these checkpoints. Studies on various quinazolinone compounds have shown they can induce cell cycle arrest, commonly at the G2/M or G1/S phase. nih.govscienceopen.com For example, flow cytometry analysis of cancer cells treated with certain quinazolinone derivatives reveals an accumulation of cells in a specific phase of the cell cycle, preventing them from proceeding to mitosis and proliferation. researchgate.netscienceopen.com This arrest is often a prelude to apoptosis. nih.gov

Apoptosis Induction: Apoptosis is a critical mechanism for eliminating cancerous cells. nih.gov Quinazolinone derivatives have been shown to trigger this process through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com Evidence for apoptosis is typically gathered using assays such as Annexin V/PI staining in flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netresearchgate.net Studies on related compounds have demonstrated a time- and dose-dependent increase in the apoptotic cell population upon treatment. nih.gov This is often accompanied by changes in the expression of key regulatory proteins, such as the Bcl-2 family (which includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax) and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The table below summarizes findings for various quinazolinone derivatives, illustrating their common mechanisms of action, which could be hypothesized for this compound pending specific experimental validation.

Table 1: Examples of Cell Cycle and Apoptotic Effects of Quinazolinone Derivatives in Cancer Cell Lines

| Quinazolinone Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-Methylquinazolinones | Various cancer cells | Induction of cell cycle arrest | nih.gov |

| Quinazolinone Schiff bases | MCF-7, MDA-MB-231 | Cytotoxic activity and apoptosis induction | nih.gov |

| Isaindigotone Derivatives (contains quinazoline moiety) | AGS, HGC27 | G2/M phase arrest and apoptosis | scienceopen.com |

| Lipoic Acid (induces similar pathways) | HL-60 | Disruption of G1/S and G2/M phases, apoptosis induction | nih.gov |

Modulation of Gene Expression and Protein Synthesis

The biological effects of a compound, including the induction of cell cycle arrest and apoptosis, are ultimately mediated by changes in gene expression and the subsequent synthesis of proteins. While specific transcriptomic or proteomic data for this compound are not widely available, the mechanisms of related compounds provide a framework for potential actions.

Inhibition of protein synthesis itself can be a powerful trigger for cellular stress responses. For some genes, inhibiting protein synthesis with agents like cycloheximide (B1669411) can paradoxically lead to an increase in their mRNA levels, suggesting a complex regulatory network where certain proteins are required to suppress transcription. nih.gov

More directly, compounds that interfere with signaling pathways like PI3K and RAF will inevitably alter the activity of downstream transcription factors. These factors, in turn, control the expression of genes crucial for cell survival and proliferation. For example, the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like Bax are common outcomes of treatment with apoptosis-inducing agents and are a direct result of altered gene expression. nih.gov Similarly, the proteins that regulate cell cycle checkpoints, such as cyclins and cyclin-dependent kinases (CDKs), are also subject to transcriptional and translational control that can be modulated by external chemical agents. nih.gov Future studies focusing on differential gene expression analysis following treatment with this compound would be invaluable in pinpointing its precise molecular mechanism.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Quinazolinone Derivatives

The biological activity of quinazolinone derivatives is profoundly influenced by the chemical nature of the substituents attached to the core scaffold. nih.govmdpi.com Understanding these relationships is crucial for designing more potent and selective therapeutic agents.

Positional and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies have revealed that substitutions at positions 1, 2, 3, 6, and 7 of the quinazolinone ring are critical for modulating activity. mdpi.comresearchgate.net

Position 1: The presence of a phenyl group at the N-1 position, as in the title compound, is a common feature in many biologically active quinazolinones. This group can engage in hydrophobic and aromatic interactions within a target protein's binding site.

Position 2: This position is highly amenable to modification and significantly impacts the compound's biological profile. researchgate.net SAR studies on 2-substituted-4(3H)-quinazolinones have shown that this position can accommodate a wide variety of groups, from simple alkyls to complex aryl moieties. acs.orgrsc.org The introduction of aryl groups, for instance, has led to compounds with potent antiproliferative activity. mdpi.comacs.org The cyclobutyl group in this compound is a non-aromatic, lipophilic substituent. Its size, shape, and flexibility compared to other alkyl or aryl groups would uniquely influence the compound's fit and interaction with its biological target. For example, replacing a benzyl (B1604629) group with a cyclohexyl analogue at a similar position was shown to maintain activity, indicating that non-aromatic lipophilic groups are well-tolerated. rsc.org

Position 3: Modifications at this position are also known to significantly alter activity. mdpi.com

Positions 6 and 7: Substitution on the fused benzene (B151609) ring, particularly with small lipophilic or halogen groups, is a common strategy in the development of quinazoline-based kinase inhibitors like gefitinib (B1684475) and erlotinib, often enhancing potency. nih.govresearchgate.net

The specific combination of a cyclobutyl group at position 2 and a phenyl group at position 1 defines the unique chemical space occupied by this compound, and its distinct biological profile would be a direct consequence of these structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. ijprajournal.com

For quinazolinone derivatives, 2D and 3D-QSAR studies have been successfully employed to design novel anticancer and antimicrobial agents. researchgate.netijprajournal.commdpi.com These models use a set of "descriptors" to quantify various aspects of a molecule's structure:

Topological Descriptors: Describe the connectivity and branching of atoms.

Electronic Descriptors: Quantify charge distribution, dipole moment, and other electronic properties.

Steric/Geometric Descriptors: Relate to the molecule's size, shape, and surface area.

A typical QSAR study involves building a regression model using a "training set" of compounds with known activities. The model's predictive power is then validated using a "test set" of compounds not used in model generation. ijprajournal.com For example, a 3D-QSAR model built for a series of quinazolinone derivatives identified that specific steric and electrostatic fields around the molecule were critical for activity, providing a visual and quantitative roadmap for designing more potent analogues. ijprajournal.com Such models could be applied to a series of 2-alkyl-1-phenylquinazolin-4(1H)-ones to predict the optimal size and nature of the alkyl group at position 2 for a desired biological effect.

Table 2: Key Parameters in QSAR Model Validation

| Parameter | Description | Ideal Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | Close to 1.0 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External r²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

Pharmacophore Development and Rational Design of Derivatives

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov It defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.

Pharmacophore models for quinazolinone derivatives have been developed for various targets, including kinases and other enzymes. nih.gov These models are generated based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new potential hits. nih.gov

For a class of compounds like 2-substituted-1-phenylquinazolinones, a pharmacophore model would likely include:

A hydrophobic/aromatic feature for the phenyl group at N-1.

A hydrogen bond acceptor feature for the carbonyl oxygen at C-4.

A hydrophobic feature corresponding to the cyclobutyl group at C-2.

An aromatic feature for the fused quinazoline ring system.

This model serves as a blueprint for rational drug design. New derivatives can be designed to better match the pharmacophore, for instance, by modifying the cyclobutyl group to optimize hydrophobic interactions or by adding substituents to the phenyl ring to introduce new interaction points, with the goal of enhancing potency and selectivity.

Advanced Analytical Methodologies for Research on 2 Cyclobutyl 1 Phenylquinazolin 4 1h One

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopy is a fundamental tool in the analysis of molecular structures. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce a wealth of information about a compound's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons on the quinazolinone core and the phenyl ring, as well as for the protons of the cyclobutyl group. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their spatial relationships. For instance, the protons on the quinazolinone ring typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the carbonyl group. orientjchem.orgacgpubs.org The protons of the phenyl group would also resonate in the aromatic region, while the cyclobutyl protons would appear in the upfield aliphatic region.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the quinazolinone ring is typically observed at a downfield chemical shift (around 160-165 ppm). rsc.orgresearchgate.net Aromatic carbons resonate in the 115-150 ppm range, while the aliphatic carbons of the cyclobutyl group would be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazolinone Aromatic CH | 7.0 - 8.5 | 115 - 148 |

| Phenyl Aromatic CH | 7.2 - 7.8 | 125 - 138 |

| Cyclobutyl CH | 1.5 - 2.8 | 20 - 45 |

| Quinazolinone C=O | - | 160 - 165 |

| Quinazolinone C-N | - | ~155 |

| Quinazolinone Quaternary C | - | 120 - 148 |

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the cyclobutyl ring and to assign adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. hmdb.canih.gov It is a highly sensitive technique that helps in the definitive assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds. columbia.edu It is crucial for connecting the different structural fragments of the molecule, for example, by showing a correlation between the cyclobutyl protons and the C2 carbon of the quinazolinone ring, and between the phenyl protons and the N1 nitrogen's neighboring carbons. The inability to distinguish between two-bond and longer-range correlations is a fundamental limitation, though newer techniques like i-HMBC aim to address this. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For this compound (C₁₈H₁₆N₂O), the expected exact mass would be calculated and compared to the experimentally determined value. rsc.orgmiamioh.edu

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable information about the molecule's structure through fragmentation analysis. chempap.orgxmu.edu.cn The fragmentation patterns of quinazolinones are often characteristic and can be influenced by the nature and position of substituents. koreascience.krsoton.ac.uk Common fragmentation pathways for quinazolinone derivatives involve cleavages of the substituent groups and the heterocyclic ring system. For this compound, characteristic fragments would likely arise from the loss of the cyclobutyl group and fragmentation of the quinazolinone core.

Interactive Data Table: Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆N₂O |

| Exact Mass (Monoisotopic) | 276.1263 g/mol |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Key Fragmentation Pathways | Loss of cyclobutyl group, cleavage of quinazolinone ring |

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band in the region of 1680-1640 cm⁻¹ would be indicative of the C=O stretching vibration of the quinazolinone ring. orientjchem.orgacgpubs.orgsapub.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group would appear just below 3000 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring is expected in the 1620-1580 cm⁻¹ region. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Quinazolinone derivatives typically display multiple absorption bands in the UV region. researchgate.netnih.govrsc.org The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the aromatic quinazolinone and phenyl rings, as well as n-π* transitions associated with the carbonyl group. researchgate.netnih.gov The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined. For this compound, obtaining a suitable crystal would allow for the unequivocal confirmation of its molecular structure and provide insights into its conformational preferences and intermolecular interactions in the solid state. nih.govnih.gov This technique is also invaluable for studying co-crystals, which can be formed to modify the physicochemical properties of the parent compound.

Chromatographic Separation and Purity Assessment Techniques in Research

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture.

Purity Analysis: Analytical HPLC is routinely used to assess the purity of this compound. A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, set at a wavelength where the compound exhibits strong absorbance. A pure sample should ideally show a single, sharp peak in the chromatogram. The purity is often expressed as a percentage of the total peak area.

Preparative Separation: When a synthesized compound is obtained as a mixture with impurities or byproducts, preparative HPLC can be used for its purification. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed to yield the purified this compound.

Interactive Data Table: Typical HPLC Parameters for Quinazolinone Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm (analytical) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV at ~254 nm or ~310 nm |

| Injection Volume | 10-20 µL (analytical) |

Future Research Directions and Translational Challenges for 2 Cyclobutyl 1 Phenylquinazolin 4 1h One

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

A significant challenge in pharmaceutical manufacturing is the development of cost-effective and environmentally benign synthetic processes. rsc.org Traditional methods for synthesizing quinazolinones often involve multiple steps, harsh reaction conditions, and the use of toxic reagents, leading to poor atom economy and significant waste generation. monash.edu Future research should prioritize the development of novel synthetic routes for 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one that align with the principles of green chemistry.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving step and atom economy. bohrium.comfrontiersin.org An MCR strategy for this compound could involve the one-pot condensation of 2-aminobenzamide (B116534), a phenyl-containing reactant, and a cyclobutyl-derived carbonyl source.

Recyclable Catalysts: The use of magnetically recoverable catalysts, such as palladium supported on magnetic nanoparticles, offers a sustainable alternative to conventional homogeneous catalysts. bohrium.comfrontiersin.org These catalysts demonstrate high efficiency, can be easily separated from the reaction mixture using an external magnet, and can be reused for multiple cycles, reducing both cost and metal contamination in the final product. bohrium.comfrontiersin.org

Green Solvents and Conditions: Replacing toxic organic solvents with eco-friendly alternatives like polyethylene (B3416737) glycol (PEG) in water is crucial. bohrium.comfrontiersin.org Additionally, exploring microwave-assisted synthesis can offer benefits such as reduced reaction times and improved yields, although challenges in scalability and equipment cost must be addressed. tandfonline.comnih.govresearchgate.net

Transition-Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metals, metal-free synthetic pathways are highly desirable. rsc.org Methods using readily available bases like potassium carbonate in benign solvents such as PEG-200 have proven effective for generating various quinazolinone scaffolds with excellent yields. rsc.org Another approach involves using hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source. acs.org

Table 1: Comparison of Synthetic Approaches for Quinazolinone Scaffolds| Synthetic Method | Key Features | Sustainability Advantages | Atom Economy | References |

|---|---|---|---|---|

| Magnetic Palladium Catalyst MCR | Multicomponent reaction using a recoverable palladium nanocatalyst. | High (recyclable catalyst, green solvents like PEG/water). | Excellent (82-98% yields). | bohrium.comfrontiersin.org |

| Transition-Metal-Free Synthesis | Uses common bases (e.g., K₂CO₃) in benign media (e.g., PEG-200). | High (avoids toxic metals). | Excellent (70-99% yields). | rsc.org |

| H₂O₂-Mediated Oxidation | Uses H₂O₂ as a green oxidant and DMSO as a carbon source. | High (transition-metal-free, green oxidant). | Good (moderate to good yields). | acs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions, often with deep eutectic solvents (DES). | Moderate (reduced energy consumption, potential for green solvents). | Variable (dependent on specific reaction). | tandfonline.comnih.gov |

| Traditional Refluxing | Often involves multiple steps, harsh conditions, and toxic solvents. | Low. | Poor to Moderate. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.comnih.gov For this compound, these computational tools offer a powerful strategy to explore its chemical space and predict biological activities.

Future research should leverage AI and ML in the following areas:

De Novo Drug Design: Generative AI models can design novel analogs of this compound with optimized properties. mednexus.orgspringernature.com By learning from vast chemical databases, these models can propose new structures with potentially higher potency, better selectivity, or improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms such as Random Forest (RF), Support Vector Machines (SVMs), and Artificial Neural Networks (ANNs) can build robust QSAR models. nih.govnih.gov These models can predict the biological activity of newly designed derivatives based on their molecular descriptors, prioritizing the most promising candidates for synthesis and testing.

Target Prediction and Virtual Screening: AI can analyze the structure of this compound to predict its potential biological targets. nih.gov High-throughput virtual screening, powered by ML, can then efficiently screen large compound libraries to identify molecules that are likely to bind to these predicted targets, significantly narrowing the field for experimental validation. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. ML models can be trained to predict these properties early in the design phase, helping to eliminate candidates with unfavorable profiles and reducing late-stage failures. mdpi.com

Identification and Validation of Undiscovered Biological Targets and Mechanisms of Action

The quinazolinone scaffold is known to interact with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that substituents at the N-1 and C-2 positions are critical determinants of biological activity. nih.govbiomedres.us The unique combination of a phenyl group at N-1 and a cyclobutyl group at C-2 in the target compound suggests it may have a distinct biological profile.

A crucial future direction is the systematic identification and validation of its molecular targets and mechanisms of action. Research should focus on:

Broad-Spectrum Screening: The compound should be screened against a diverse panel of biological targets known to be modulated by other quinazolinone derivatives. This includes protein kinases (e.g., EGFR, VEGFR, PI3K), tubulin, and microbial enzymes. nih.govnih.govnih.govijcce.ac.ir

Target Deconvolution: Modern chemical biology techniques like affinity chromatography-mass spectrometry, proteome-wide thermal shift assays (CETSA), and activity-based protein profiling (ABPP) can be employed to identify novel binding partners in an unbiased manner.

Mechanistic Studies: Once a primary target is identified, detailed mechanistic studies are required. For example, if the compound inhibits a kinase, further research should clarify its binding mode (e.g., reversible vs. irreversible, ATP-competitive vs. allosteric) and its impact on downstream signaling pathways. biomedres.us If it shows antiproliferative activity, its effects on cell cycle progression and apoptosis induction should be investigated. nih.govnih.gov

Table 2: Known Biological Targets of the Quinazolinone Scaffold| Target Class | Specific Target Examples | Potential Therapeutic Area | References |

|---|---|---|---|

| Protein Kinases | EGFR, HER2, VEGFR, PI3K, c-Met, AKT1 | Anticancer | nih.govbiomedres.usnih.govijcce.ac.irmdpi.comnih.gov |

| Cytoskeletal Proteins | Tubulin | Anticancer | nih.govresearchgate.net |

| Enzymes | Carbonic Anhydrase, Acetylcholinesterase (AChE), PARP | Anticancer, Neurodegenerative Diseases | mdpi.comnih.govbeilstein-journals.org |

| Receptors | GABA-A Receptor | Anticonvulsant | mdpi.com |

Development of Advanced In Vitro and Ex Vivo Research Models for Deeper Mechanistic Understanding

To bridge the gap between benchtop discovery and clinical application, it is essential to use research models that more accurately reflect human physiology and disease states. While traditional 2D cell cultures are useful for initial high-throughput screening, they often fail to replicate the complex microenvironment of native tissues. nih.govvnu.edu.vn

Future investigations of this compound should incorporate:

3D In Vitro Models: Three-dimensional models such as spheroids and organoids, derived from cancer cell lines or patient tissues, better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges found in vivo. tandfonline.com Testing the compound on these models can provide more reliable data on its efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. nih.gov Evaluating the compound in a panel of PDX models can help predict patient responses and identify potential biomarkers of sensitivity.

Ex Vivo Models: Using fresh slices of patient-derived tumor tissue for short-term culture allows for the assessment of drug response in a model that preserves the native tumor microenvironment and immune cell populations. This approach can provide deep mechanistic insights and help tailor therapies to individual patients.

Co-culture Systems: Developing in vitro models that co-culture cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts, endothelial cells, and immune cells, is critical for understanding how these interactions influence the compound's activity.

Addressing Research Gaps and Overcoming Methodological Limitations in Quinazolinone Research

The broader field of quinazolinone research faces several challenges that must be addressed to facilitate the translation of promising compounds like this compound. A forward-looking research strategy should aim to overcome these limitations.

Key research gaps and methodological hurdles include:

Lack of Selectivity: Many quinazolinone derivatives act on multiple targets, which can lead to off-target effects. rsc.org Future design efforts, guided by AI and structural biology, should focus on improving the selectivity of new analogs to enhance their therapeutic index.

Standardization of Assays: There is variability in the assays and cell lines used to evaluate quinazolinone compounds, making it difficult to compare results across different studies. mdpi.comvnu.edu.vn Establishing standardized protocols and reference compounds would improve the reproducibility and reliability of research findings.

Translational Biomarkers: A significant gap exists in identifying and validating biomarkers that can predict which patient populations are most likely to respond to a given quinazolinone-based therapy. Integrating genomic and proteomic analyses with data from advanced preclinical models can help discover these crucial biomarkers.

Drug Resistance: As with many targeted therapies, the development of drug resistance is a major clinical challenge. Research should proactively investigate potential resistance mechanisms to this compound and explore combination therapies that could prevent or overcome this resistance.

By systematically addressing these areas, the scientific community can unlock the full potential of this compound and pave the way for its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclobutyl-1-phenylquinazolin-4(1H)-one, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with cyclobutane-containing precursors and phenyl-substituted intermediates. Key steps include cyclocondensation under reflux with catalysts like Al(SO₄)₂ (e.g., KAl(SO₄)₂·12H₂O) to enhance yield . Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 150°C) while maintaining purity . Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) . Optimize temperature (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is structural characterization performed for quinazolinone derivatives like this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm cyclobutyl (δ 2.5–3.5 ppm for cyclobutane protons) and phenyl ring substitution patterns .

- X-ray crystallography : Resolve bond angles (e.g., C13—C14—Cl1: 118.17°) and torsion angles (e.g., C1—N2—C8—C7: −154.80°) to validate stereochemistry .

- FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹) and NH/OH vibrations (3200–3500 cm⁻¹) .

Q. What analytical methods ensure purity and stability during synthesis?

- Methodological Answer :

- HPLC-PDA : Quantify purity (>95%) using reverse-phase columns and UV detection (λ = 254 nm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305) .

- Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like Trypanothione Reductase (TR) or Leishmanolysin (Gp63). Prioritize compounds with docking scores <−8 kcal/mol .

- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to evaluate ligand-protein complex stability. Calculate binding free energy via MM/PBSA (−30 to −50 kcal/mol indicates strong binding) .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Meta-analysis : Apply multiple linear regression (MLR) or artificial neural networks (ANN) to reconcile divergent IC₅₀ values (e.g., 88–96 μM for anti-leishmanial activity) .

- Target validation : Use CRISPR knockouts or enzyme inhibition assays (e.g., recombinant TR activity) to confirm mechanism .

- Dose-response refinement : Repeat assays with standardized protocols (CLSI M7-A5 guidelines) and control for cytotoxicity via MTT assays on macrophage cells .

Q. How are structure-activity relationships (SARs) developed for quinazolinone derivatives?

- Methodological Answer :

- QSAR modeling : Select descriptors (e.g., logP, polar surface area) via genetic algorithm-coupled PLS. Validate models with R² > 0.98 and Q² > 0.94 .

- Substituent screening : Compare analogs (e.g., 2-cyclohexyl vs. 2-phenyl) in enzymatic assays. For example, cyclobutyl groups enhance steric hindrance, reducing off-target effects .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles (GHS Category 2A eye irritation) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335: respiratory irritation) .

- Waste disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.